

An In-Depth Technical Guide to Fmoc-10-Adc-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-10-Adc-OH*

Cat. No.: *B557996*

[Get Quote](#)

This guide provides a comprehensive overview of the chemical structure and properties of **Fmoc-10-Adc-OH**, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development.

Chemical Structure and Identification

Fmoc-10-Adc-OH is the common abbreviation for 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid.^{[1][2]} It is a bifunctional molecule consisting of three primary components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a ten-carbon aliphatic chain (decanoic acid), and a terminal carboxylic acid group.

- **Fmoc Group:** The Fmoc group is a base-labile protecting group for the amine functionality. Its presence allows for the selective formation of amide bonds at the carboxylic acid terminus without interference from the amino group.
- **Decanoic Acid Linker:** The ten-carbon chain provides a flexible and hydrophobic spacer, which is a valuable feature in the design of various molecular constructs, including linkers for antibody-drug conjugates (ADCs) and probes for biological systems.
- **Carboxylic Acid Group:** The terminal carboxylic acid allows for covalent attachment to other molecules, typically amines, to form amide bonds.

The structure of this molecule is unambiguously defined by its IUPAC name and its SMILES (Simplified Molecular-Input Line-Entry System) notation.

IUPAC Name: 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoicacid^[2]

Canonical SMILES:

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O[2]

Physicochemical Properties

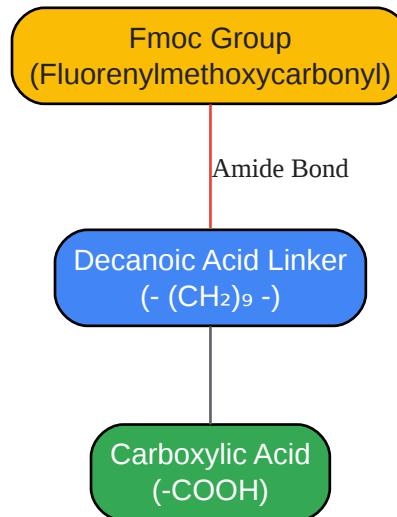
A summary of the key quantitative data for **Fmoc-10-Adc-OH** is presented in the table below. This information is critical for researchers in designing experimental conditions and for quality control purposes.

Property	Value
CAS Number	143688-82-8[1][3]
Molecular Formula	C ₂₅ H ₃₁ NO ₄ [1][3]
Molecular Weight	409.52 g/mol [1][3]
Exact Mass	409.22500[2]
Topological Polar Surface Area	75.6 Å ² [2]
XLogP3-AA	5.8[2]

Experimental Applications

Fmoc-10-Adc-OH is primarily utilized as a linker molecule in solid-phase peptide synthesis (SPPS) and in the construction of more complex molecules like PROTACs (PROteolysis TArgeting Chimeras) and ADCs.[4] The Fmoc protecting group is stable to acidic conditions used to cleave other protecting groups (e.g., Boc), but it is readily removed by treatment with a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.

While a detailed experimental protocol for a specific synthesis is beyond the scope of this guide, a generalized workflow for the incorporation of **Fmoc-10-Adc-OH** in SPPS is illustrated below.



[Click to download full resolution via product page](#)

Generalized workflow for incorporating **Fmoc-10-Adc-OH** in SPPS.

Structural Representation

The chemical structure of **Fmoc-10-Adc-OH** can be represented as a logical connection of its three main components. The following diagram illustrates this relationship.

[Click to download full resolution via product page](#)

Conceptual diagram of the components of **Fmoc-10-Adc-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. 10-Aminodecanoic acid, 13108-19-5 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Fmoc-10-Adc-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557996#what-is-the-structure-of-fmoc-10-adc-oh\]](https://www.benchchem.com/product/b557996#what-is-the-structure-of-fmoc-10-adc-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com